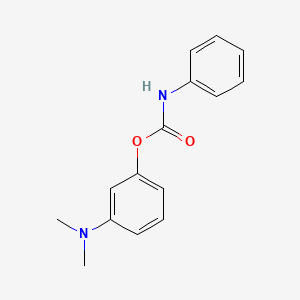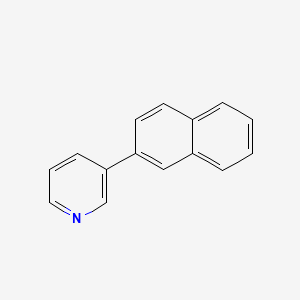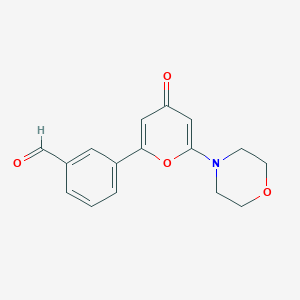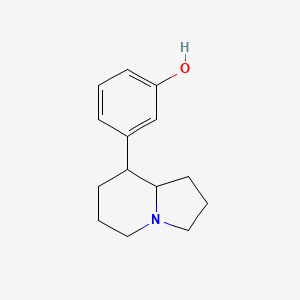
3,3-Diethyl-1-o-tolylazetidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Diethyl-1-o-tolylazetidine-2,4-dione is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a four-membered azetidine ring with two carbonyl groups at positions 2 and 4, and a tolyl group attached to the nitrogen atom. The presence of the diethyl groups at position 3 adds to its distinctiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethyl-1-o-tolylazetidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl malonate with o-toluidine in the presence of a base, followed by cyclization using a dehydrating agent. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and temperature control are crucial factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
3,3-Diethyl-1-o-tolylazetidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.
Substitution: The presence of the tolyl group allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with altered functional groups.
Substitution: Substituted products with various functional groups attached to the aromatic ring.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its antiproliferative activity against certain cancer cell lines.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3-Diethyl-1-o-tolylazetidine-2,4-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit human neutrophil elastase by binding to the enzyme’s active site . This interaction disrupts the enzyme’s function, leading to reduced activity. The compound’s structure allows it to fit into the binding cavity of the enzyme, forming stable interactions that prevent substrate access.
Comparison with Similar Compounds
Similar Compounds
3,3-Diethylazetidine-2,4-dione: Lacks the tolyl group, resulting in different reactivity and applications.
1-o-Tolylazetidine-2,4-dione: Lacks the diethyl groups, affecting its chemical properties and biological activity.
Uniqueness
3,3-Diethyl-1-o-tolylazetidine-2,4-dione stands out due to the combined presence of diethyl and tolyl groups, which confer unique steric and electronic properties. These features enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Properties
Molecular Formula |
C14H17NO2 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
3,3-diethyl-1-(2-methylphenyl)azetidine-2,4-dione |
InChI |
InChI=1S/C14H17NO2/c1-4-14(5-2)12(16)15(13(14)17)11-9-7-6-8-10(11)3/h6-9H,4-5H2,1-3H3 |
InChI Key |
QNAKQLGCEYBHNC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)N(C1=O)C2=CC=CC=C2C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![3-[(8S)-1,2,3,5,6,7,8,8a-octahydroindolizin-8-yl]phenol](/img/structure/B10842655.png)
